![molecular formula C11H12O3 B14392088 Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- CAS No. 87938-77-0](/img/structure/B14392088.png)
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- is an organic compound with a complex structure that includes an oxirane ring and a phenylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- typically involves the reaction of an aldehyde with an epoxide. One common method is the reaction of benzyl glycidyl ether with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins, nucleic acids, and other biomolecules. This reactivity is harnessed in various applications, from chemical synthesis to biological studies.
Comparación Con Compuestos Similares
Similar Compounds
Oxiranecarboxaldehyde, 3-methyl-3-(4-methyl-3-pentenyl)-: This compound has a similar oxirane ring but different substituents, leading to distinct chemical properties and applications.
Glycidaldehyde (Oxiranecarboxaldehyde): A simpler compound with a similar oxirane ring but lacking the phenylmethoxy group.
Uniqueness
Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy group, which imparts specific chemical reactivity and potential applications not found in simpler oxirane derivatives. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
87938-77-0 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(phenylmethoxymethyl)oxirane-2-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c12-6-10-11(14-10)8-13-7-9-4-2-1-3-5-9/h1-6,10-11H,7-8H2 |
Clave InChI |
AOHLUAAULDSDPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCC2C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


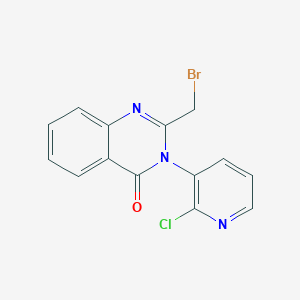

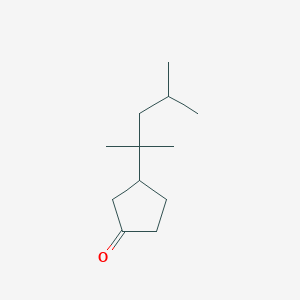

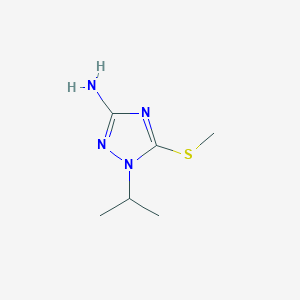
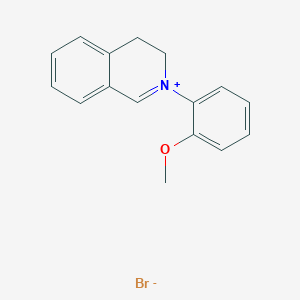
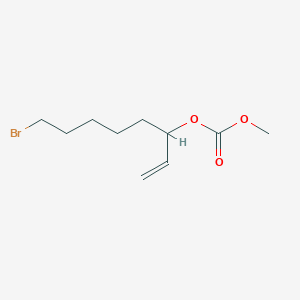
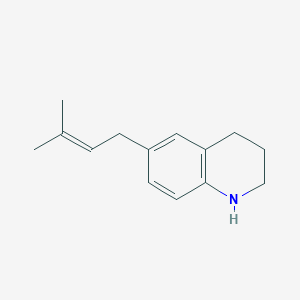

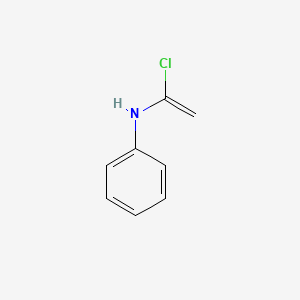

![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)


